1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H25F2N3O2S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a difluorophenyl moiety, an imidazolidinone core, and a thiazepan ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound's effectiveness was evaluated using MTT assays against several cancer cell lines. Results showed that modifications in the aryl substituents significantly influenced cytotoxic potency. Electron-withdrawing groups increased activity compared to electron-donating groups .
Compound | Cell Line | IC50 (μM) |
---|---|---|
7s | HCT-116 | 6.90 |
Doxorubicin | HCT-116 | 11.26 |
This table highlights the enhanced activity of derivatives containing electron-withdrawing groups compared to established chemotherapeutics like doxorubicin.
Antibacterial Activity
The compound's antibacterial properties were also investigated. It was found to exhibit moderate activity against various Gram-positive and Gram-negative bacteria.
- Antimicrobial Screening : The compound was screened against ESKAPE pathogens, which are notorious for their antibiotic resistance. The results indicated variable potency patterns depending on the structural modifications made to the thiazepan and imidazolidinone moieties .
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.
- Thiazepan Modifications : Alterations in the thiazepan structure can significantly affect both anticancer and antibacterial activities.
- Imidazolidinone Core : The imidazolidinone scaffold is essential for maintaining biological activity; modifications here may lead to loss of efficacy .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various analogs of thiazolidinones and evaluated their biological activities against cancer cell lines and bacterial strains. Compounds with similar structural motifs demonstrated promising results in inhibiting tumor growth and bacterial proliferation .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2S/c1-16-4-2-3-5-18(16)21-8-9-26(12-13-31-21)22(29)15-27-10-11-28(23(27)30)17-6-7-19(24)20(25)14-17/h2-7,14,21H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHJLYPGPNRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.